molecular formula C8H16O8P2 B160925 Suberoylbisphosphonic acid CAS No. 139339-85-8

Suberoylbisphosphonic acid

Numéro de catalogue: B160925
Numéro CAS: 139339-85-8
Poids moléculaire: 302.16 g/mol
Clé InChI: RBVHWVVIUIZZTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Suberoylbisphosphonic acid, also known as Suberoylbisphosphonic acid, is a useful research compound. Its molecular formula is C8H16O8P2 and its molecular weight is 302.16 g/mol. The purity is usually 95%.
The exact mass of the compound Suberoylbisphosphonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Suberoylbisphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Suberoylbisphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

139339-85-8

Formule moléculaire

C8H16O8P2

Poids moléculaire

302.16 g/mol

Nom IUPAC

(8-oxo-8-phosphonooctanoyl)phosphonic acid

InChI

InChI=1S/C8H16O8P2/c9-7(17(11,12)13)5-3-1-2-4-6-8(10)18(14,15)16/h1-6H2,(H2,11,12,13)(H2,14,15,16)

Clé InChI

RBVHWVVIUIZZTM-UHFFFAOYSA-N

SMILES

C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O

SMILES canonique

C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O

Autres numéros CAS

139339-85-8

Synonymes

suberoil
suberoylbisphosphonic acid
suberoylbisphosphonic acid, disodium salt
SuBP

Origine du produit

United States

Q & A

Basic Research Questions

Q. What are the established synthetic routes for suberoylbisphosphonic acid, and how can researchers ensure reproducibility in its synthesis?

  • Methodological Answer : The synthesis typically involves phosphorylation of suberic acid derivatives using phosphonic acid precursors under controlled anhydrous conditions. Key steps include reagent stoichiometry optimization (e.g., molar ratios of phosphorus sources) and purification via recrystallization or column chromatography. Reproducibility requires strict adherence to reaction parameters (temperature, solvent purity, inert atmosphere) and validation using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of suberoylbisphosphonic acid?

  • Methodological Answer :

  • Structural confirmation : Use 1H^{1}\text{H}-NMR and 31P^{31}\text{P}-NMR to verify phosphonate group integration and backbone alignment.
  • Purity assessment : Employ HPLC with UV detection (e.g., at 210 nm) and compare retention times against reference standards.
  • Quantitative analysis : Titration methods (e.g., acid-base titration) or inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus content validation.
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds.
    Always cross-reference data with PubChem or NIST databases for spectral validation .

Q. How should researchers design initial bioactivity assays for suberoylbisphosphonic acid?

  • Methodological Answer : Begin with in vitro enzymatic inhibition assays (e.g., alkaline phosphatase or HDAC inhibition) using dose-response curves to determine IC50_{50} values. Include positive controls (e.g., zoledronic acid for bisphosphonate comparisons) and negative controls (vehicle-only treatments). Use standardized buffer systems (pH 7.4) and validate results with triplicate replicates. Statistical analysis should account for interplate variability using tools like ANOVA with post-hoc corrections .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data of suberoylbisphosphonic acid across different studies?

  • Methodological Answer : Investigate potential sources of variability:

  • Experimental design : Compare assay conditions (e.g., cell lines, enzyme isoforms, incubation times). For example, HDAC inhibition may vary between recombinant vs. native enzyme preparations.
  • Sample heterogeneity : Assess batch-to-batch purity differences using HPLC and elemental analysis.
  • Data normalization : Ensure activity metrics (e.g., % inhibition) are normalized to internal controls.
  • Validation : Replicate conflicting experiments under harmonized protocols and apply meta-analysis frameworks (e.g., random-effects models) to quantify heterogeneity .

Q. What strategies can optimize the stability of suberoylbisphosphonic acid in aqueous solutions for long-term pharmacological studies?

  • Methodological Answer :

  • pH optimization : Conduct stability studies across pH ranges (4–9) to identify degradation thresholds. Use phosphate or citrate buffers for pH control.
  • Chelation mitigation : Add EDTA (0.1–1 mM) to prevent metal-catalyzed hydrolysis.
  • Lyophilization : Test freeze-dried formulations reconstituted in sterile water for injections.
  • Analytical monitoring : Track degradation products via liquid chromatography-mass spectrometry (LC-MS) and quantify half-life using Arrhenius kinetics under accelerated storage conditions (40°C/75% RH) .

Q. How can researchers resolve contradictory findings in the molecular docking simulations of suberoylbisphosphonic acid with target enzymes?

  • Methodological Answer :

  • Force field selection : Compare results across multiple docking algorithms (e.g., AutoDock Vina vs. Schrödinger Glide) to assess parameter sensitivity.
  • Crystallographic validation : Align docking poses with X-ray structures of enzyme-ligand complexes (if available) from the Protein Data Bank (PDB).
  • Solvation effects : Include explicit water molecules or implicit solvation models (e.g., Poisson-Boltzmann) in simulations.
  • Statistical rigor : Apply consensus scoring methods and report energy ranges (ΔG ± SEM) across 10+ docking runs .

Data Reporting and Ethical Considerations

Q. What are the critical data elements to report when publishing studies on suberoylbisphosphonic acid to ensure reproducibility?

  • Methodological Answer : Include:

  • Synthetic protocols : Exact reagent grades, reaction times, and purification yields.
  • Analytical parameters : NMR spectrometer frequencies, HPLC column specifications, and mobile phase compositions.
  • Bioassay details : Cell passage numbers, enzyme lot numbers, and statistical software versions (e.g., GraphPad Prism 10.1).
  • Raw data access : Deposit spectral files, crystal structures, and dose-response curves in repositories like Zenodo or Figshare.
    Follow the Beilstein Journal’s guidelines for experimental section structuring and supplementary data curation .

Q. How should researchers ethically manage conflicting interests in studies involving suberoylbisphosphonic acid’s therapeutic potential?

  • Methodological Answer :

  • Disclosure : Declare all funding sources (e.g., industry partnerships) in the manuscript’s acknowledgments section.
  • Blinding : Use double-blinded protocols in animal or clinical trials to minimize bias.
  • Peer review : Engage interdisciplinary reviewers (e.g., medicinal chemists, pharmacologists) to critique methodological rigor.
  • Replication partnerships : Collaborate with independent labs to validate high-stakes findings pre-publication .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.